molecular formula C24H20N4O5 B14038535 Fmoc-Tyr(3-N3)-OH

Fmoc-Tyr(3-N3)-OH

Cat. No.: B14038535
M. Wt: 444.4 g/mol
InChI Key: XRAZLYLBQWFQCZ-NRFANRHFSA-N
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Description

Fmoc-Tyr(3-N3)-OH is a modified amino acid derivative used in peptide synthesis. It is a derivative of tyrosine, where the hydroxyl group on the phenyl ring is replaced with an azide group (3-N3). The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(3-N3)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Azide Group: The hydroxyl group on the phenyl ring of Fmoc-protected tyrosine is converted to an azide group. This can be done by first converting the hydroxyl group to a leaving group, such as a tosylate, and then substituting it with sodium azide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of tyrosine are reacted with Fmoc chloride in industrial reactors.

    Azide Introduction: The protected tyrosine is then subjected to azidation reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Tyr(3-N3)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further coupling reactions.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Azide Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azide group.

Major Products Formed

    Triazoles: Formed from the reaction of the azide group with alkynes.

    Peptides: Formed by coupling the deprotected amino group with other amino acids or peptide fragments.

Scientific Research Applications

Chemistry

Fmoc-Tyr(3-N3)-OH is used in the synthesis of peptides and peptidomimetics

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The azide group can be used for bioorthogonal labeling, allowing for the tracking and visualization of peptides in biological systems.

Medicine

In medicinal chemistry, this compound is used in the development of peptide-based drugs. The azide group can be used to attach drug molecules or imaging agents to peptides, improving their therapeutic efficacy and diagnostic capabilities.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. The compound’s versatility in chemical reactions makes it valuable for the production of complex peptide-based therapeutics.

Mechanism of Action

The mechanism of action of Fmoc-Tyr(3-N3)-OH involves its incorporation into peptides and subsequent reactions of the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages. These reactions are bioorthogonal, meaning they do not interfere with natural biological processes, making this compound a valuable tool in chemical biology.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Tyr(3-I)-OH: A similar compound where the hydroxyl group is replaced with an iodine atom.

    Fmoc-Tyr(3-Br)-OH: A similar compound where the hydroxyl group is replaced with a bromine atom.

    Fmoc-Tyr(3-Cl)-OH: A similar compound where the hydroxyl group is replaced with a chlorine atom.

Uniqueness

Fmoc-Tyr(3-N3)-OH is unique due to the presence of the azide group, which allows for bioorthogonal click chemistry reactions

Properties

Molecular Formula

C24H20N4O5

Molecular Weight

444.4 g/mol

IUPAC Name

(2S)-3-(3-azido-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H20N4O5/c25-28-27-20-11-14(9-10-22(20)29)12-21(23(30)31)26-24(32)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,29H,12-13H2,(H,26,32)(H,30,31)/t21-/m0/s1

InChI Key

XRAZLYLBQWFQCZ-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O

Origin of Product

United States

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